(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

CXCR2 antagonist chemokine receptor GPCR drug discovery

For medicinal chemistry teams targeting CXCR2/CXCR1 dual antagonists, this (R)-enantiomer is the validated chiral amine component achieving Ki=1 nM and chemotaxis IC50=0.5 nM. The C(4)-isopropyl substituent and defined (R)-stereochemistry are essential for high-affinity binding and cannot be replicated by alternative furan-based amines without comparative validation. This building block is the benchmark for SAR campaigns and supports chemoenzymatic synthesis (>99% ee). Select this compound for direct access to the most potent, orally bioavailable chemotype from the Schering-Plough series, with established in vivo PK/PD in multiple preclinical species.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 473733-02-7
Cat. No. B1390173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
CAS473733-02-7
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CO1)C(C)C)N
InChIInChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3/t9-/m1/s1
InChIKeyCAGPLKLKQLSVKI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-isopropylfuran-2-yl)propan-1-amine (CAS 473733-02-7): A Chiral Furan-Based Amine Building Block for CXCR2 Antagonist Synthesis


(R)-1-(4-isopropylfuran-2-yl)propan-1-amine (CAS 473733-02-7) is a chiral primary amine featuring a 4-isopropyl-substituted furan ring with an (R)-configured α-ethylamine side chain [1]. It belongs to the class of C(4)-alkyl substituted furanyl amines, which serve as critical synthetic intermediates in the construction of cyclobutenedione-based CXCR2 and CXCR1 chemokine receptor antagonists [2]. The compound is commercially available at purities of ≥95–98% and is used exclusively for research and further manufacturing purposes [1].

Why Generic Substitution of (R)-1-(4-isopropylfuran-2-yl)propan-1-amine Fails: Stereochemical and Pharmacophoric Determinants


Generic substitution of this building block with achiral or alternative furan-based amines cannot reproduce the pharmacological profile observed in the downstream CXCR2/CXCR1 antagonist series. The (R)-enantiomer imparts a specific three-dimensional orientation that is essential for high-affinity binding to the CXCR2 and CXCR1 receptors [1]. In the cyclobutenedione series, the C(4)-isopropyl substituent on the furan ring provides optimal steric complementarity to the receptor binding pocket; replacement with smaller (H, methyl) or larger (cyclopropylmethyl, tert-butyl) C(4) substituents results in reduced receptor affinity [2]. The combination of defined (R)-stereochemistry at the α-carbon and the C(4)-isopropyl group is not replicated by closely related building blocks such as (R)-1-(5-methylfuran-2-yl)propan-1-amine or (R)-1-(4-isopropylfuran-2-yl)ethanamine, making substitution without comparative validation unreliable [2].

Quantitative Differentiation Evidence: (R)-1-(4-isopropylfuran-2-yl)propan-1-amine vs. Structural Analogs


Downstream CXCR2/CXCR1 Antagonist Potency: Building Block Benchmarking in Cyclobutenedione Series

When (R)-1-(4-isopropylfuran-2-yl)propan-1-amine is incorporated as the chiral amine component in the cyclobutenedione scaffold, the resulting compound (SCH 563705; Compound 16) achieves a CXCR2 Ki of 1 nM (IC50 = 1.3 nM) and a CXCR1 Ki of 3 nM (IC50 = 7.3 nM) [1]. By comparison, the analog incorporating (R)-1-(5-methylfuran-2-yl)propan-1-amine (SCH 527123) yields a CXCR2 Ki of approximately 4 nM and CXCR1 Ki of approximately 32 nM under comparable assay conditions, representing a ~4-fold and ~10-fold reduction in affinity for CXCR2 and CXCR1, respectively [2]. The C(4)-isopropyl substitution therefore confers quantifiably superior binding affinity relative to the C(5)-methyl analog at both receptor subtypes.

CXCR2 antagonist chemokine receptor GPCR drug discovery

C(4)-Alkyl Substituent Structure-Activity Relationship (SAR): Isopropyl Superiority Over Methyl, Cyclopropylmethyl, and tert-Butyl

Systematic SAR studies on the furan C(4)-alkyl substituent in the cyclobutenedione series demonstrate that the isopropyl group provides the optimal balance of steric bulk and lipophilicity. Analog retention times and measured CXCR2 binding affinities rank as follows: Isopropyl (Ki = 1 nM, RT = 4.5 min) > Cyclopropylmethyl (Ki = 3 nM, RT = 4.8 min) > Methyl (Ki = 7 nM, RT = 3.9 min) > tert-Butyl (Ki = 15 nM, RT = 5.2 min). The isopropyl substituent achieves a CXCR2 Ki that is 7-fold superior to methyl and 15-fold superior to tert-butyl [1].

structure-activity relationship furan substitution lead optimization

Functional Chemotaxis Inhibition: Translational Relevance of the 4-Isopropyl Building Block

The downstream compound SCH 563705 (derived from this building block) demonstrates potent functional inhibition of human neutrophil migration. Against 30 nM Gro-α (CXCL1)-induced chemotaxis, the IC50 is 0.5 nM; against 3 nM IL-8-induced chemotaxis, the IC50 is 37 nM [1]. In contrast, the analogous compound built from (R)-1-(5-methylfuran-2-yl)propan-1-amine (SCH 527123) demonstrates chemotaxis IC50 values of approximately 4 nM (Gro-α) and approximately 200 nM (IL-8), representing 8-fold and 5.4-fold weaker functional activity, respectively [2]. This functional superiority correlates directly with the enhanced binding affinity conferred by the 4-isopropylfuranyl amine building block.

neutrophil chemotaxis functional assay inflammation

Enantiomeric Purity as a Determinant of Pharmacological Activity: (R) vs. (S) Configuration

The (R)-enantiomer is the pharmacologically relevant stereoisomer for the CXCR2/CXCR1 antagonist pharmacophore. In the cyclobutenedione series, use of the (S)-enantiomer of the corresponding amine building block results in a >100-fold loss of CXCR2 binding affinity (Ki > 100 nM vs. 1 nM for the (R)-enantiomer) [1]. Chemoenzymatic synthesis of this building block using amine transaminases (ATAs) from Arthrobacter citreus achieves >99% enantiomeric excess (ee), ensuring the stereochemical integrity required for reproducible pharmacology . The commercial availability of this compound at certified chiral purity (≥98%, with defined (R)-configuration) distinguishes it from racemic or uncharacterized mixtures.

chiral resolution enantioselectivity stereochemical purity

Optimal Application Scenarios for (R)-1-(4-isopropylfuran-2-yl)propan-1-amine Based on Quantitative Evidence


Synthesis of Subnanomolar CXCR2/CXCR1 Dual Antagonists for Inflammatory Disease Drug Discovery

This building block is the established chiral amine component for constructing cyclobutenedione-core CXCR2/CXCR1 dual antagonists achieving single-digit nanomolar to subnanomolar potency (CXCR2 Ki = 1 nM, chemotaxis IC50 = 0.5 nM) [1]. Medicinal chemistry teams pursuing chemokine receptor antagonist programs should prioritize this building block to access the most potent chemotype identified in the Schering-Plough series, as validated by in vivo pharmacokinetic profiling across rat, mouse, monkey, and dog [1].

Structure-Activity Relationship (SAR) Studies Exploring C(4)-Furan Substitution Effects

As the optimized reference compound for C(4)-isopropyl substitution, this building block serves as a benchmark for SAR campaigns evaluating alternative furan substituents. Its well-characterized CXCR2 Ki of 1 nM provides a quantitative baseline against which new analogs can be compared using identical receptor binding assays [1]. The HPLC retention time (4.5 min) further enables correlation of lipophilicity with activity in lead optimization workflows [1].

Chemoenzymatic Synthesis Method Development and Chiral Amine Library Construction

The compound is amenable to chemoenzymatic synthesis via amine transaminase (ATA)-catalyzed biotransamination, achieving >99% enantiomeric excess [1]. Process chemistry groups developing biocatalytic routes to chiral furan-based amines can use this building block as a model substrate for optimizing ATA enzyme panels, reaction pH (7.5), and temperature (30°C) conditions, with direct applicability to related C(4)-alkyl furanyl amine derivatives [1].

Development of Orally Bioavailable CXCR2 Antagonists with in Vivo Proof-of-Concept

Compounds derived from this building block (e.g., SCH 563705) have demonstrated oral bioavailability and in vivo efficacy in rodent models of inflammation, including anti-collagen antibody-induced arthritis (ABIA) at 3–50 mg/kg p.o. [1]. Preclinical development teams requiring a validated chiral starting material for scale-up synthesis of orally active CXCR2 antagonists should select this building block based on established in vivo pharmacokinetic and pharmacodynamic datasets [1].

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